
Dimethyltin dichloride
Overview
Description
Dimethyltin dichloride, also known as this compound, is an organotin compound with the chemical formula (CH₃)₂SnCl₂. It is a colorless crystalline solid that is slightly soluble in water and more soluble in organic solvents. This compound is primarily used as a precursor in the synthesis of other organotin compounds and as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyltin dichloride can be synthesized through the reaction of dimethyltin oxide with hydrochloric acid. The reaction proceeds as follows:
(CH3)2SnO+2HCl→(CH3)2SnCl2+H2O
This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, dichlorodimethylstannane is produced by the direct chlorination of dimethyltin. This method involves the reaction of dimethyltin with chlorine gas:
(CH3)2Sn+Cl2→(CH3)2SnCl2
This process is conducted in a controlled environment to manage the reactivity of chlorine gas and to ensure the safety and efficiency of the production .
Chemical Reactions Analysis
Catalytic Methylation of Tin
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Reaction :
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Catalysts : Trialkyl amines (e.g., trimethylamine) or quaternary ammonium salts (e.g., tetramethylammonium chloride) enhance reaction rates .
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Conditions :
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 190–210°C | ↑ 20–30% |
Pressure | 200–300 psig | ↑ solubility |
Catalyst (trimethylamine) | 0.01–0.03 mol/g Sn | Maximizes DMDC |
Side Reactions : Competing pathways form mono-/trimethyltin chlorides if ammonia or excess catalyst is present .
Hydrolysis and Aqueous Behavior
DMDC undergoes hydrolysis in aqueous media, forming hydroxylated species dependent on pH and ionic strength :
Hydrolysis Pathways
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Mononuclear species :
-
Binuclear species :
Hydrolysis Constants (I = 0.1–1.0 M NaClO₄, 25°C) :
Species | log β (I = 0) |
---|---|
6.12 ± 0.05 | |
11.34 ± 0.10 | |
10.85 ± 0.15 |
Coordination Chemistry
DMDC acts as a Lewis acid, coordinating with sulfur- and oxygen-donor ligands:
Reaction with Dithiooxalate
Interaction with Mercaptoacetic Acid
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Reaction : Forms complexes with amines (e.g., tripropylamine) :
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Structure : X-ray crystallography confirms a distorted trigonal bipyramidal geometry at Sn .
PVC Stabilization
Catalytic Acetylation of Alcohols
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Dimeric DMDC derivatives (e.g., [(\text{CH}_3)_2\text{SnCl]_2) catalyze acetylation under mild conditions .
\text{ROH}+\text{Ac}_2\text{O}\xrightarrow{[(\text{CH}_3)_2\text{SnCl 2}\text{ROAc}+\text{AcOH}
Absorption and Bioavailability
Scientific Research Applications
Materials Science
Dimethyltin dichloride is extensively used in the field of materials science, particularly as a doping agent in semiconductor materials.
- Doping in Photovoltaic Applications : Research has demonstrated that this compound can enhance the structural, electrical, and optical properties of cadmium sulfide (CdS) films used in photovoltaic cells. The incorporation of this compound increases both the tin and chlorine concentrations within the CdS matrix, which leads to improved grain size and electrical conductivity. This enhancement contributes positively to the photovoltaic performance by improving the crystallinity and reducing optical reflectance across the active spectral region of solar cells .
Property Affected | Effect of Doping with this compound |
---|---|
Tin Concentration | Increased |
Chlorine Concentration | Increased |
Grain Size | Increased |
Electrical Conductivity | Improved |
Optical Reflectance | Reduced |
Catalysis
This compound serves as an effective catalyst in organic synthesis.
- Esterification Reactions : It has been reported as a highly active catalyst for regioselective protection of sugars through cis-1,2-diol modification. This application is particularly valuable in carbohydrate chemistry where selective modifications are crucial for further transformations .
Environmental Applications
The compound is also utilized in environmental applications, particularly in corrosion control.
- Corrosion Inhibition : this compound has been identified as a corrosion inhibitor for magnesium and its alloys. Its effectiveness in this role is attributed to its ability to form stable protective films on metal surfaces, thereby enhancing their resistance to environmental degradation .
Toxicological Studies
While this compound has beneficial applications, it is also associated with toxicity concerns.
- Developmental Toxicity Assessments : Studies have shown that while dimethyltin compounds can exhibit developmental toxicity under certain conditions, not all derivatives pose significant risks. For instance, research on dimethyltin bis(2-ethylhexyl thioglycolate) indicated no developmental toxicity under simulated gastric conditions . However, acute poisoning cases have been documented, highlighting the need for careful handling and assessment of exposure risks .
Case Studies
Several studies have documented specific instances of this compound's application:
- Case Study on Photovoltaic Performance : A systematic investigation into CdS films doped with this compound revealed that the doping process not only improved electrical properties but also enhanced the overall efficiency of solar cells due to better crystallinity and reduced reflectance .
- Toxicity Case Report : A documented case of acute organotin poisoning emphasized the neurological effects associated with exposure to dimethyltin compounds, underscoring the importance of monitoring occupational exposure levels .
Mechanism of Action
The mechanism of action of dichlorodimethylstannane involves its ability to coordinate with various ligands and form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and substrates used .
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dichloride: Similar in structure but with butyl groups instead of methyl groups.
Diphenyltin dichloride: Similar in structure but with phenyl groups instead of methyl groups.
Trimethyltin chloride: Similar but with three methyl groups and one chlorine atom.
Uniqueness
Dimethyltin dichloride is unique due to its specific reactivity and stability, making it particularly useful as a catalyst and precursor in the synthesis of other organotin compounds. Its relatively simple structure and ease of handling also contribute to its widespread use in various applications .
Biological Activity
Dimethyltin dichloride (DMTDC) is an organotin compound with significant industrial applications, particularly as a stabilizer in polyvinyl chloride (PVC) and in antifouling paints. However, its biological activity, particularly its toxicity and potential environmental impact, has garnered considerable attention. This article explores the biological activity of DMTDC, focusing on its toxicological effects, mechanisms of action, and relevant case studies.
DMTDC is characterized by the formula . Its toxicity is largely attributed to its ability to interact with biological macromolecules, leading to various adverse effects. The compound can disrupt cellular processes by affecting mitochondrial function and inducing oxidative stress. The general mechanism involves the formation of reactive oxygen species (ROS), which can lead to cell damage and apoptosis.
Acute Toxicity
The acute toxicity of DMTDC has been assessed through various studies. The median lethal concentration (LC50) for DMTDC in aquatic organisms is reported to be approximately 19.27 mg/L, indicating moderate toxicity compared to other organotin compounds like tributyltin chloride, which has an LC50 of 0.00095 mg/L .
Chronic Toxicity and Reproductive Effects
Chronic exposure to DMTDC has been linked to several systemic effects:
- Reproductive Toxicity : Studies have shown that repeated exposure can lead to decreased thymus weight and potential reproductive impairments in animal models .
- Neurotoxicity : Organotin compounds, including DMTDC, have been implicated in neurodevelopmental toxicity. Research indicates that these compounds can affect neural stem cells and disrupt normal neurodevelopmental processes .
Case Studies
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Developmental Toxicity in Rats :
A study investigating the effects of dimethyltin bis(2-ethylhexyl thioglycolate), a related compound, found no significant teratogenic effects at various doses in pregnant Wistar-Han rats. However, maternal body weight was significantly reduced at higher doses, suggesting potential developmental impacts . -
Environmental Impact :
Research highlights that DMTDC and other organotin compounds persist in the environment, leading to bioaccumulation in aquatic organisms. This poses risks not only to wildlife but also to human health through the consumption of contaminated seafood .
Biological Activity and Antifungal Properties
Recent studies have explored the antifungal properties of DMTDC complexes. For instance, complexes formed with this compound have shown moderate antifungal activity against pathogens such as Aspergillus fumigatus and Trichoderma harzianum. This suggests potential applications in agricultural settings but also raises concerns about environmental toxicity.
Summary of Findings
Aspect | Details |
---|---|
Chemical Formula | |
Aquatic Toxicity (LC50) | 19.27 mg/L |
Reproductive Effects | Decreased thymus weight; potential reproductive impairments |
Neurotoxicity | Disruption of neural development processes |
Antifungal Activity | Moderate activity against Aspergillus and Trichoderma species |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing dimethyltin dichloride, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via alkylation of tin(IV) chloride with methyl Grignard reagents or direct chlorination of dimethyltin oxide. Key parameters include temperature control (e.g., maintaining −78°C for Grignard reactions to avoid side products) and stoichiometric ratios. Yields can be improved by using anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis . Purity is confirmed via argentometric titration (>99%) and melting point analysis (107–109°C) .
Q. How should this compound be handled to mitigate toxicity risks in laboratory settings?
The compound is classified as hazardous (GHS signal word: Danger; hazard code H302). Researchers must use PPE (gloves, goggles), work in fume hoods, and avoid skin/eye contact. In case of exposure, rinse affected areas with water and seek medical attention. Waste should be neutralized with sodium bicarbonate before disposal .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : <sup>119</sup>Sn NMR reveals tin environments (δ ~200–300 ppm for Sn-Cl bonds).
- FTIR : Peaks at 500–600 cm⁻¹ correspond to Sn-Cl stretching vibrations.
- X-ray crystallography : Resolves crystal structure, confirming octahedral geometry around tin .
Advanced Research Questions
Q. How do reaction solvents influence the stability and reactivity of this compound in organometallic syntheses?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize this compound by coordinating to the tin center, reducing hydrolysis. Nonpolar solvents (e.g., hexane) are less effective but useful for solubility-controlled reactions. Solvent choice impacts ligand substitution rates in Sn(IV) complexes .
Q. What strategies resolve contradictions in reported catalytic activities of this compound derivatives?
Discrepancies in catalytic performance (e.g., in transesterification) often arise from variations in ligand design or Sn coordination geometry. Systematic studies comparing substituent effects (e.g., aryl vs. alkyl ligands) and computational modeling (DFT) can identify active species and mechanistic pathways .
Q. How can computational chemistry enhance the design of this compound-based polymers?
Density Functional Theory (DFT) predicts Sn-ligand bond strengths and polymer backbone stability. For example, calculating Gibbs free energy changes during polycondensation reactions helps optimize monomer reactivity and thermal stability .
Q. Methodological Guidance
Q. What experimental protocols ensure reproducibility in this compound-mediated coupling reactions?
- Detailed documentation : Report exact molar ratios, solvent drying methods, and reaction times.
- Control experiments : Include blank runs (without catalyst) and reference compounds (e.g., diphenyltin dichloride) to benchmark activity.
- Data validation : Use triplicate trials and statistical analysis (e.g., ANOVA) to confirm significance .
Q. How should researchers address discrepancies in toxicity data across studies?
Compare experimental models (e.g., in vitro vs. in vivo) and exposure durations. For example, acute toxicity (LD₅₀) in rodents may differ from chronic effects in cell cultures due to metabolic pathways. Meta-analyses of existing datasets can identify consensus thresholds .
Q. Data Presentation and Analysis
Q. What are best practices for reporting crystallographic data of this compound complexes?
Include CIF files in supplementary materials, detailing bond lengths (Sn-Cl: ~2.4 Å), angles, and refinement parameters (R-factor < 0.05). Use Mercury software for 3D visualization and ORTEP diagrams .
Q. How to analyze conflicting thermal stability results in this compound polymers?
Perform thermogravimetric analysis (TGA) under identical conditions (heating rate, atmosphere). Cross-reference with differential scanning calorimetry (DSC) to distinguish decomposition from phase transitions. Report onset temperatures and mass loss percentages with error margins .
Properties
IUPAC Name |
dichloro(dimethyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.2ClH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKGKUDPKRTKLJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027304 | |
Record name | Dimethyltin dichloride | |
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Molecular Weight |
219.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Produced as a solid or aqueous solution; [ECHA - Proposal for Harmonised Classification and Labelling] White crystalline solid; [Alfa Aesar MSDS] | |
Record name | Stannane, dichlorodimethyl- | |
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Record name | Dimethyltin dichloride | |
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Vapor Pressure |
0.2 [mmHg] | |
Record name | Dimethyltin dichloride | |
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CAS No. |
753-73-1 | |
Record name | Dimethyltin dichloride | |
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Record name | Dimethyltin dichloride | |
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Record name | Stannane, dichlorodimethyl- | |
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Record name | DIMETHYLTIN DICHLORIDE | |
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